molecular formula C8H16O3 B1334826 2,2-Dimethoxycyclohexanol CAS No. 63703-34-4

2,2-Dimethoxycyclohexanol

Cat. No. B1334826
CAS RN: 63703-34-4
M. Wt: 160.21 g/mol
InChI Key: RXAMIWOJDOJSTB-UHFFFAOYSA-N
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Description

2,2-Dimethoxycyclohexanol is a cyclic organic compound with the molecular formula C10H18O2. It is a colorless liquid with a mild, sweet odor. This compound is widely used in scientific research due to its unique properties and potential applications.

Scientific Research Applications

1. Investigations in Organic Synthesis

Research has delved into the reactions involving compounds similar to 2,2-Dimethoxycyclohexanol. For instance, Beerli and Borschberg (1992) explored the unexpected reactions between the Dimsyl Anion and a γ,δ-Epoxy-ketone, revealing insights into complex organic reactions and potential synthetic applications (Beerli & Borschberg, 1992).

2. Photochemical Studies

Foote et al. (1967) conducted photooxidation studies in methanol on alkyl-substituted furans, which are structurally related to this compound, highlighting the importance of these compounds in understanding photochemical reactions (Foote et al., 1967).

3. Chemical Transformation Research

Popkov et al. (1994) investigated the transformation of vinyl-substituted oxiranes to dihydrofurans, involving compounds similar to this compound. This research provides valuable information for chemical synthesis and transformation processes (Popkov et al., 1994).

4. Molecular Structure Analysis

The molecular structure of compounds like this compound has been a subject of study. Schultz et al. (1993) determined the gas-phase molecular structure of a similar compound, contributing to the field of structural chemistry (Schultz et al., 1993).

5. Solid-state and Solution Studies

Research on lithiated 2-carbomethoxycyclohexanone dimethylhydrazone and related compounds has been conducted to understand their behavior in solid and solution states, offering insights into the physical chemistry of such compounds (Wanat et al., 1986).

6. Conformational Studies

The study of the infrared spectrum of similar compounds to this compound, like 2-bromocyclohexanone, provides insights into their conformational behavior and intermolecular interactions, crucial for understanding the chemical properties of these substances (Coelho et al., 2010).

7. Catalysis Research

Research involving tin cobalt carbonyl compounds as catalysts for the ring-opening of oxiranes, similar to this compound, reveals significant advancements in the field of catalysis (Samain et al., 1992).

8. Aldol Condensation Reactions

Studies on the aldol condensation reaction of cyclohexanone catalyzed by solid superbase offer insights into synthesis processes relevant to compounds like this compound (Gao Gen-zhi, 2009).

Safety and Hazards

The safety data sheet for 2,2-Dimethoxycyclohexanol indicates that it has some level of acute toxicity when ingested, and it can cause skin irritation . Always handle it with appropriate safety precautions.

properties

IUPAC Name

2,2-dimethoxycyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-10-8(11-2)6-4-3-5-7(8)9/h7,9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXAMIWOJDOJSTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCCCC1O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10402192
Record name 2,2-dimethoxycyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63703-34-4
Record name 2,2-Dimethoxycyclohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63703-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-dimethoxycyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is unique about the electrochemical synthesis of cis-5-substituted 2,2-Dimethoxycyclohexanols described in the research?

A1: The research details a stereoselective electrochemical transformation [, , ] of 4-substituted cyclohexanones into cis-5-substituted 2,2-Dimethoxycyclohexanols. This is significant because it allows for the controlled formation of a specific stereoisomer (cis), which is crucial in organic synthesis as different isomers can exhibit different biological and chemical properties.

Q2: What role do sodium halides play in the electrochemical synthesis?

A2: Sodium halides act as mediators in the electrochemical process []. They are electrochemically oxidized at the anode, generating reactive halogen species. These species then react with the cyclohexanone substrate in solution, facilitating the formation of the desired 2,2-Dimethoxycyclohexanol product.

Q3: How does the ring size of the starting cyclic ketone influence the reaction outcome?

A3: Interestingly, the research shows that the ring size of the starting cyclic ketone plays a crucial role in determining the final product []. While cyclopentanone yields 2,2-dimethoxycyclopentanone, and cyclohexanone produces this compound, larger cyclic ketones undergo a Favorskii rearrangement. This difference in reactivity highlights the importance of ring strain and conformational factors in this electrochemical transformation.

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